N-(6-Hydroxypyridin-3-yl)acetamide

Catalog No.
S1909558
CAS No.
41292-43-7
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Hydroxypyridin-3-yl)acetamide

CAS Number

41292-43-7

Product Name

N-(6-Hydroxypyridin-3-yl)acetamide

IUPAC Name

N-(6-oxo-1H-pyridin-3-yl)acetamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10)

InChI Key

LYVBXPADZXSYBK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CNC(=O)C=C1

Canonical SMILES

CC(=O)NC1=CNC(=O)C=C1

N-(6-Hydroxypyridin-3-yl)acetamide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydroxypyridine moiety, which contributes to its chemical properties and biological activities. The compound features an acetamide functional group, which is significant for its reactivity and potential applications in medicinal chemistry. The InChI Key for this compound is LYVBXPADZXSYBK-UHFFFAOYSA-N, and it has been identified in various chemical databases, including PubChem with the ID 4605029 .

Typical of amides and hydroxypyridines. Notably, it can undergo:

  • Acylation Reactions: The acetamide group can be modified through acylation, leading to derivatives with altered biological activities.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield 6-hydroxypyridin-3-ol and acetic acid.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products, which may have enhanced pharmacological properties.

These reactions are essential for synthesizing analogs that could exhibit varied biological activities or improved efficacy .

Research indicates that N-(6-Hydroxypyridin-3-yl)acetamide exhibits significant biological activity, particularly in anti-inflammatory contexts. It has been studied for its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced cell adhesion, which is crucial in inflammatory diseases such as colitis . Additionally, its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide can be achieved through several methods:

  • Direct Acylation: A common method involves the reaction of 6-hydroxypyridin-3-amine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
  • Hydrolysis of Derivatives: Starting from N-(6-acetoxypyridin-3-yl)acetamide, hydrolysis under controlled conditions can yield the target compound.
  • Mannich Reaction: This method allows for the introduction of various substituents at the nitrogen atom by reacting formaldehyde and secondary amines with 6-hydroxypyridine derivatives .

N-(6-Hydroxypyridin-3-yl)acetamide has potential applications in:

  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for conditions like inflammatory bowel disease.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex compounds with desired biological activities.
  • Agricultural Chemistry: Its derivatives may find use as agrochemicals due to their potential bioactivity against plant pathogens .

Studies on N-(6-Hydroxypyridin-3-yl)acetamide have focused on its interactions at the molecular level. It has been shown to interact with various receptors involved in inflammatory pathways. The compound's ability to modulate TNF-α and IL-6 signaling pathways suggests that it may influence cellular adhesion processes critical in inflammation and immune responses. Further research into its interaction with specific enzymes or transporters could reveal additional therapeutic potentials .

Several compounds share structural similarities with N-(6-Hydroxypyridin-3-yl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
N-(5-Hydroxy-2-methylpyridin-3-yl)acetamide0.65Methyl substitution at position 5 affects activity
N-(5-Cyano-2-methylpyridin-3-yl)acetamide0.63Presence of cyano group may enhance reactivity
N-(5-Methoxy-pyridin-2-yloxy)acetamide0.70Methoxy group influences solubility and bioavailability
2,2-Dimethyl-N-pyridin-3-yl-propionamide0.72Dimethyl substitution alters steric hindrance
N-(5-Amino-pyridin-3-yloxy)acetamide0.66Amino group introduces basicity affecting interaction

N-(6-Hydroxypyridin-3-yl)acetamide is distinguished by its hydroxyl group at position 6, which contributes significantly to its biological activity compared to other similar compounds lacking this feature. This unique positioning enhances its potential as a therapeutic agent targeting specific inflammatory pathways .

XLogP3

-0.9

Wikipedia

N-(6-Hydroxy-3-pyridinyl)acetamide

Dates

Modify: 2023-08-16

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